Home > Products > Screening Compounds P94185 > Varlitinib tosylate
Varlitinib tosylate - 1146629-86-8

Varlitinib tosylate

Catalog Number: EVT-285788
CAS Number: 1146629-86-8
Molecular Formula: C36H35ClN6O8S3
Molecular Weight: 811.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Varlitinib Tosylate is the tosylate salt form of varlitinib, an orally bioavailable inhibitor of the epidermal growth factor receptor family with potential antineoplastic activity. Varlitinib selectively and reversibly binds to both EGFR (ErbB-1) and Her-2/neu (ErbB-2) and prevents their phosphorylation and activation, which may result in inhibition of the associated signal transduction pathways, inhibition of cellular proliferation and cell death. EGFR and Her-2 play important roles in cell proliferation and differentiation and are upregulated in various human tumor cell types. Due to the dual inhibition of both EGFR and Her-2, this agent may be therapeutically more effective than agents that inhibit EGFR or Her-2 alone.
Overview

Varlitinib tosylate is a compound primarily studied for its potential as a therapeutic agent in oncology, specifically targeting various cancers such as gastric and biliary tract cancer. It belongs to the class of reversible inhibitors of receptor tyrosine kinases, particularly the epidermal growth factor receptor and the erbB family of receptors. This compound is synthesized as a tosylate salt, which enhances its solubility and bioavailability compared to its base form.

Source

Varlitinib tosylate is derived from the parent compound Varlitinib, which has been developed through extensive research in medicinal chemistry. The tosylate form is utilized to improve the pharmacokinetic properties of Varlitinib, making it more suitable for clinical applications.

Classification
  • Type: Reversible tyrosine kinase inhibitor
  • Target: Epidermal growth factor receptor, erbB-2, and erbB-4
  • Therapeutic Area: Oncology
Synthesis Analysis

Methods

The synthesis of Varlitinib tosylate involves several key steps:

  1. Formation of the Quinazoline Core: This is achieved through cyclization reactions that create the foundational structure of the compound.
  2. Functionalization: The introduction of various functional groups, such as the 3-chloro-4-[(1,3-thiazol-2-yl)methoxy]phenyl group and (4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl group, is critical for enhancing biological activity.
  3. Tosylation: The final step involves converting Varlitinib into its tosylate form to improve its solubility and stability.

Technical Details

Industrial synthesis typically emphasizes optimizing yield and purity through controlled reaction conditions (temperature, pressure, solvent choice) and purification techniques like recrystallization and chromatography.

Molecular Structure Analysis

Structure

Varlitinib tosylate has a complex molecular structure characterized by several functional groups attached to a quinazoline core. The InChI representation is:

InChI 1S C22H19ClN6O2S 2C7H8O3S\text{InChI 1S C22H19ClN6O2S 2C7H8O3S}

Data

  • Molecular Formula: C22H19ClN6O2S
  • Molecular Weight: 448.94 g/mol
  • InChI Key: QSUPQMGDXOHVLK-FFXKMJQXSA-N
    This structure allows for interactions with target kinases, facilitating its role as an inhibitor in cellular signaling pathways.
Chemical Reactions Analysis

Reactions

Varlitinib tosylate can undergo various chemical reactions:

  1. Oxidation: Can be oxidized to form derivatives that may exhibit altered biological activity.
  2. Reduction: Reduction reactions can modify functional groups on the quinazoline core.
  3. Substitution: Substitution reactions are employed to introduce or replace functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution Reagents: Halogens and alkylating agents are commonly used.
Mechanism of Action

Varlitinib functions as an orally active reversible inhibitor of receptor tyrosine kinases with nanomolar potency against erbB family receptors. By inhibiting these receptors, Varlitinib disrupts downstream signaling pathways that promote cell proliferation and survival in cancer cells.

Process

The mechanism involves binding to the ATP-binding site of the receptor tyrosine kinases, preventing their activation by growth factors. This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Enhanced solubility due to tosylation; soluble in organic solvents like dimethyl sulfoxide.

Chemical Properties

Relevant analyses often utilize high-performance liquid chromatography for quantification and purity assessment during synthesis.

Applications

Scientific Uses

  1. Cancer Research: Varlitinib tosylate is extensively studied for its potential in treating various cancers by inhibiting key signaling pathways involved in tumor growth.
  2. Pharmaceutical Development: It serves as a reference compound in the development of new tyrosine kinase inhibitors aimed at similar targets.
  3. Biological Studies: Used in research to explore mechanisms of receptor tyrosine kinase inhibition and its effects on cellular signaling pathways .
Chemical Characterization and Structural Analysis of Varlitinib Tosylate

Molecular Architecture and Stereochemical Configuration

Varlitinib tosylate (chemically designated as (R)-N4-[3-Chloro-4-(thiazol-2-ylmethoxy)-phenyl]-N6-(4-methyl-4,5-dihydro-oxazol-2-yl)-quinazoline-4,6-diamine 4-methylbenzenesulfonate) features a multicyclic architecture centered on a quinazoline backbone. This core structure is substituted with a chiral 4-methyl-4,5-dihydrooxazole ring and a chlorophenyl-thiazolylmethoxy moiety [4] [6]. The compound possesses one defined stereocenter with absolute (R)-configuration at the C4 position of the dihydrooxazole ring, confirmed via chiral synthesis using (R)-2-aminopropan-1-ol [4] [8]. This stereochemical specificity is pharmacologically critical, as the (S)-enantiomer (Example 53 in patents) exhibits distinct physicochemical and target-binding properties [4].

The molecular formula of the free base is C22H19ClN6O2S (molecular weight: 466.94 g/mol), while the tosylate salt form adopts the formula C22H19ClN6O2S·2(C7H8O3S), yielding a molecular weight of 811.35 g/mol [1] [5]. X-ray crystallographic analysis reveals that the protonatable quinazoline nitrogen interacts ionically with the sulfonate group of two toluenesulfonic acid molecules, forming a stable tripartite crystalline complex [5].

  • Table 1: Key Structural Features of Varlitinib Tosylate
    Structural ElementDescription
    Core ScaffoldQuinazoline
    Chiral CenterC4 of 4-methyl-4,5-dihydrooxazole ring (R-configuration)
    Aromatic SystemsQuinazoline, chlorophenyl, thiazole, tosylate phenyl rings
    Salt FormersTwo p-toluenesulfonic acid molecules
    Hydrogen Bond Acceptors7
    Hydrogen Bond Donors2
    Rotatable Bonds7

Physicochemical Properties: Solubility, Stability, and Crystallography

Varlitinib tosylate displays pH-dependent solubility, showing moderate solubility in dimethyl sulfoxide (DMSO) (≥33.33 mg/mL) but low solubility in aqueous buffers (<0.1 mg/mL at physiological pH) and ethanol [10]. The salt form significantly enhances aqueous solubility compared to the free base, particularly under acidic conditions, facilitating oral bioavailability [1] [3].

The compound exhibits solid-state stability under recommended storage conditions (-20°C in desiccated environments), with no significant degradation observed over years [1] . However, solutions in DMSO are hygroscopic and require anhydrous handling to prevent hydrolysis. Thermal analysis (DSC/TGA) indicates a high melting point (>250°C), consistent with its crystalline salt structure [5]. Crystallographic studies confirm a monoclinic crystal system with P21 space group symmetry, where the tosylate anions form bridging networks with varlitinib cations via N-H···O hydrogen bonds, enhancing lattice stability [5].

Tosylate Salt Formation: Rationale and Pharmacotechnical Advantages

The conversion of varlitinib free base to its tosylate salt serves multiple pharmacotechnical objectives:

  • Enhanced Solubility: The ionic interaction with toluenesulfonic acid disrupts crystal packing, improving dissolution kinetics critical for gastrointestinal absorption [1] [3].
  • Crystallization Control: Tosylate forms highly stable, non-hygroscopic crystals suitable for milling and tablet compression, unlike amorphous free base forms [5].
  • Bioavailability Optimization: Pharmacokinetic studies in xenograft models demonstrate that the tosylate salt achieves higher plasma exposure (Cmax = 3137.5 ng/mL after 300 mg oral dose) and AUC (5314.6 ng·h/mL) compared to free base formulations [6].
  • Manufacturing Robustness: The salt’s defined melting point and low polymorphic risk streamline process-scale synthesis and purification [1] [5].

Spectroscopic Profiling: NMR, Mass Spectrometry, and X-Ray Diffraction

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive assignment of varlitinib’s structure and stereochemistry. Key 1H NMR signals (400 MHz, DMSO-d6) include:

  • δ 9.53 (s, 1H, quinazoline-NH)
  • δ 8.47 (s, 1H, C5-H quinazoline)
  • δ 7.86–7.69 (m, aromatic H)
  • δ 5.54 (s, 2H, -OCH2thiazole)
  • δ 4.47 (m, 1H, oxazoline-CH)
  • δ 1.18 (d, 3H, -CH3) [4]

The 13C NMR spectrum confirms 22 distinct carbon environments, with characteristic signals at δ 167.8 (oxazoline C2) and δ 158.1 (thiazole C2) [4].

Mass Spectrometry: Electrospray ionization (ESI) shows [M+H]+ at m/z 467/469 (3:1 Cl isotopic pattern) for the free base. High-resolution MS (APCI+) validates the molecular formula (calculated for C22H20ClN6O2S: 467.1125; observed: 467.1123) [4] [8].

X-Ray Powder Diffraction (XRPD): The tosylate salt exhibits characteristic peaks at 2θ = 6.8°, 10.2°, 13.7°, 15.4°, and 26.3°, confirming a unique crystalline phase distinct from the free base [5].

  • Table 2: Key Spectroscopic Signatures of Varlitinib Tosylate

    TechniqueKey Data Points
    1H NMRδ 9.53 (s, 1H), 8.47 (s, 1H), 7.69–7.86 (m, 4H), 5.54 (s, 2H), 4.47 (m, 1H), 1.18 (d, 3H) [4]
    Mass Spectrometry[M+H]+ 467.1 (free base); Fragments: m/z 354, 281, 246 [8]
    XRPDCharacteristic Peaks: 6.8°, 10.2°, 13.7°, 15.4°, 26.3° (Cu Kα radiation) [5]
    FT-IRN-H Stretch: 3350 cm⁻¹; C=O: 1690 cm⁻¹; S=O: 1190 cm⁻¹; Thiazole C-N: 1585 cm⁻¹ [1]
  • Table 3: Varlitinib Compound Synonyms

    SynonymIdentifier Type
    Varlitinib tosylateSystematic name
    ASLAN001 tosylateDevelopment code
    ARRY-334543 tosylatePreclinical code
    ARRY-543Alternate code
    (R)-4-[[3-Chloro-4-[(thiazol-2-yl)methoxy]phenyl]amino]-6-[(4-methyl-4,5-dihydrooxazol-2-yl)amino]quinazolineChemical name
    1146629-86-8CAS (tosylate salt)
    845272-21-1CAS (free base)

Properties

CAS Number

1146629-86-8

Product Name

Varlitinib tosylate

IUPAC Name

4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine;4-methylbenzenesulfonic acid

Molecular Formula

C36H35ClN6O8S3

Molecular Weight

811.4 g/mol

InChI

InChI=1S/C22H19ClN6O2S.2C7H8O3S/c1-13-10-31-22(27-13)29-14-2-4-18-16(8-14)21(26-12-25-18)28-15-3-5-19(17(23)9-15)30-11-20-24-6-7-32-20;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-9,12-13H,10-11H2,1H3,(H,27,29)(H,25,26,28);2*2-5H,1H3,(H,8,9,10)/t13-;;/m1../s1

InChI Key

QSUPQMGDXOHVLK-FFXKMJQXSA-N

SMILES

CC1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

ARRY-334543 Tosylate; ARRY-543 Tosylate; Varlitinib Tosylate; Varlitinib-Tosylate;

Canonical SMILES

CC1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O

Isomeric SMILES

C[C@@H]1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.